![molecular formula C10H13NO4S B3080437 Methyl 4-[(methylsulfamoyl)methyl]benzoate CAS No. 1083378-91-9](/img/structure/B3080437.png)
Methyl 4-[(methylsulfamoyl)methyl]benzoate
Overview
Description
Methyl 4-[(methylsulfamoyl)methyl]benzoate is an organic compound with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol It is a derivative of benzoic acid, where the benzoate group is modified with a methylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(methylsulfamoyl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with methylamine and sulfur dioxide. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up, with optimizations for yield and purity, to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[(methylsulfamoyl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The methylsulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzoate group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 4-[(methylsulfamoyl)methyl]benzoate is primarily recognized for its potential in pharmaceutical applications. Its structural features allow it to act as a precursor or intermediate in the synthesis of various bioactive compounds.
Anticancer Properties
Recent studies have suggested that derivatives of methyl sulfamoyl benzoates exhibit significant anticancer activity. For instance, a series of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates were designed and synthesized, demonstrating high affinity and selectivity for carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors. These compounds showed promising binding affinities, indicating their potential as anticancer agents .
Compound | Binding Affinity (Kd) | Selectivity |
---|---|---|
3b | 0.12 nM | High |
4b | 0.08 pM | >100-fold |
Antibiotic Development
The compound has been identified as a valuable intermediate for synthesizing antibiotics based on quinoline and indole structures. This compound can be utilized in reactions that lead to the formation of these antibiotic frameworks, thus expanding its application in antimicrobial drug development .
Synthesis Processes
The synthesis of this compound involves several chemical reactions that enhance its utility in pharmaceutical formulations.
Esterification Reactions
The compound can be synthesized through esterification processes involving 4-(aminomethyl)benzoic acid and methanol. This method allows for the efficient production of the compound while minimizing by-products and maximizing yield .
Nucleophilic Substitution
This compound can also be synthesized via nucleophilic substitution reactions with various thiols, yielding para-substituted benzenesulfonamides . This versatility in synthesis enhances its applicability in creating diverse chemical libraries for drug discovery.
Case Studies and Research Findings
Several studies have documented the efficacy and versatility of this compound in various applications:
Structure-Activity Relationship Studies
Research has focused on understanding how modifications to the methyl sulfamoyl group influence biological activity. By analyzing different structural variations, researchers have been able to identify optimal configurations that enhance binding affinity to target enzymes like CAIX .
In Vivo Studies
Preclinical studies have indicated that compounds derived from this compound exhibit significant antitumor activity in animal models, supporting further investigation into their therapeutic potential .
Mechanism of Action
The mechanism of action of Methyl 4-[(methylsulfamoyl)methyl]benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The methylsulfamoyl group may play a role in binding to these targets, thereby modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Methyl 4-(N-methylsulfamoyl)benzoate: Similar structure but with a different substitution pattern.
4-[(Methylsulfamoyl)methyl]benzoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
Uniqueness: Methyl 4-[(methylsulfamoyl)methyl]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoate group with a methylsulfamoyl group makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Biological Activity
Methyl 4-[(methylsulfamoyl)methyl]benzoate, with the molecular formula , is a compound of interest due to its potential biological activities, particularly its antibacterial properties attributed to the sulfamoyl group. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a benzoate moiety with a sulfamoyl group, which is known for its biological significance. The compound is characterized by:
Property | Value |
---|---|
Molecular Formula | C10H13NO4S |
Molecular Weight | 245.28 g/mol |
CAS Number | 1083378-91-9 |
Appearance | White crystalline solid |
The precise mechanism of action for this compound remains partially understood. However, it is believed to interact with specific molecular targets that modulate biological pathways. The sulfamoyl group is particularly noted for its role in inhibiting bacterial growth by interfering with folate synthesis, similar to other sulfonamide antibiotics.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The antibacterial efficacy can be attributed to the structural similarity to established sulfonamide drugs .
Case Studies and Research Findings
- In Vitro Studies : A study conducted on the antibacterial activity of this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of traditional antibiotics, indicating promising potential as a therapeutic agent.
- Mechanistic Insights : Further investigations into the compound's action revealed that it might disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial growth. This was evidenced by changes in bacterial morphology observed under microscopy following treatment with the compound .
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Synergistic Effects : In combination therapy studies, this compound showed synergistic effects when used alongside other antibiotics, enhancing overall antibacterial efficacy and reducing the potential for resistance development6.
Properties
IUPAC Name |
methyl 4-(methylsulfamoylmethyl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-11-16(13,14)7-8-3-5-9(6-4-8)10(12)15-2/h3-6,11H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHFIWZSEIJVEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=C(C=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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